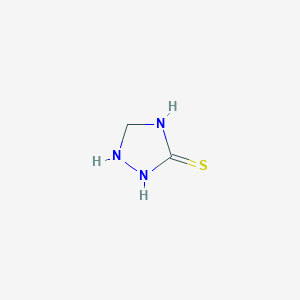

1,2,4-Triazolidine-3-thione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C2H5N3S |

|---|---|

分子量 |

103.15 g/mol |

IUPAC 名称 |

1,2,4-triazolidine-3-thione |

InChI |

InChI=1S/C2H5N3S/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |

InChI 键 |

TVGORZIXNONOIQ-UHFFFAOYSA-N |

规范 SMILES |

C1NC(=S)NN1 |

产品来源 |

United States |

The Indispensable Role of Nitrogen Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to numerous areas of scientific endeavor. openmedicinalchemistryjournal.comelsevierpure.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. Their importance stems from their diverse biological activities and their utility as versatile building blocks in the synthesis of complex molecules. frontiersin.orgnih.gov

In the realm of medicine, a vast number of pharmaceuticals, including antibiotics, anticancer agents, and antiviral drugs, are based on nitrogen-containing heterocyclic scaffolds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com In fact, it is estimated that over 75% of drugs approved by the FDA contain such moieties. nih.gov This prevalence is attributed to the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets, thereby influencing the pharmacological profile of the molecule. nih.gov Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.comelsevierpure.com

The 1,2,4 Triazolidine 3 Thione Moiety: a Closer Look

The 1,2,4-triazolidine-3-thione scaffold is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, and a thione (C=S) group at position 3. The development of this particular scaffold has been a significant area of focus within heterocyclic chemistry. smolecule.com

The synthesis of this compound derivatives is often achieved through a one-pot cyclocondensation reaction. ias.ac.in A common and straightforward method involves the reaction of aldehydes or ketones with thiosemicarbazide (B42300). ias.ac.innih.gov This reaction can be facilitated by various catalysts, with a growing emphasis on green chemistry principles, such as using water as a solvent and employing reusable catalysts like meglumine (B1676163). ias.ac.in The structural versatility of this scaffold allows for modifications at various positions, enabling the synthesis of a diverse library of compounds with tailored properties. acs.org

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Compound | Spectroscopic Data | Reference |

| 5-(p-Tolyl)-1,2,4-triazolidine-3-thione | FT-IR (cm⁻¹): 3421 (NH), 3251 (NH), 3141 (CH), 1589 (C=C), 1248 (C=S)¹H-NMR (DMSO-d₆, δ ppm): 2.23 (s, 3H, CH₃), 7.31 (d, 2H, ArH), 7.70 (d, 2H, ArH), 7.94 (s, 1H, CH), 8.02 (s, 1H, NH), 8.16 (s, 1H, NH), 11.37 (s, 1H, NH)¹³C-NMR (DMSO-d₆, δ ppm): 23.6, 126.7, 125.6, 129.4, 139.5, 146.5, 176.2HR-MS (ESI): m/z 193.2756 (Calcd.), 193.5152 (Obs.) | acgpubs.org |

Current Research and Future Horizons

Classical Approaches to this compound Synthesis

Traditional methods for constructing the this compound core often rely on cyclization reactions of appropriately substituted precursors. These methods have been widely used and form the foundation of triazole chemistry.

Cyclodehydration Reactions of Acylthiosemicarbazides

One of the most common routes to 4-substituted-1,2,4-triazolidine-3-thiones involves the cyclodehydration of 1-acyl-4-substituted-thiosemicarbazides. scispace.comresearchgate.net This intramolecular cyclization is typically facilitated by basic reagents. scispace.com The reaction proceeds through the initial formation of an anion in a basic medium, which then undergoes cyclization to form the triazole ring. scispace.com Various bases have been employed for this transformation, including sodium hydroxide (B78521), potassium hydroxide, and sodium carbonate. scispace.comresearchgate.net For instance, the cyclization of 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides has been successfully achieved using an 8% sodium hydroxide solution under reflux to yield the corresponding 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. scispace.com The starting acylthiosemicarbazides are themselves readily prepared by the reaction of acid hydrazides with isothiocyanates. scispace.com

Three-Component Reactions (e.g., Ketones/Aldehydes, Hydrazines, Potassium Thiocyanate)

A versatile and straightforward approach to the this compound scaffold is a three-component reaction. nih.govacs.org This method brings together a ketone or an aldehyde, a hydrazine (B178648) derivative, and potassium thiocyanate. nih.govacs.org The reaction is typically conducted in the presence of hydrochloric acid and can be carried out in the dark over several hours. nih.govacs.org A key advantage of this procedure is its operational simplicity; the desired triazolidine (B1262331) product often precipitates directly from the reaction mixture, allowing for easy isolation by filtration, followed by recrystallization. nih.govacs.org This synthetic strategy also allows for facile modification at the N-2 and C-5 positions of the triazolidine ring by varying the starting hydrazine and carbonyl compound, respectively. nih.govacs.org

Reaction of Thiosemicarbazide (B42300) with Carbonyl Precursors

The direct condensation of thiosemicarbazide with various carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely employed method for synthesizing 5-substituted-1,2,4-triazolidine-3-thiones. nih.govacgpubs.orgias.ac.in This reaction is often catalyzed by a range of substances, including acids and, more recently, various green catalysts. acgpubs.orgresearchgate.net The process involves the initial formation of a thiosemicarbazone intermediate, which then undergoes cyclization to form the stable five-membered triazolidine ring. researchgate.net The reaction conditions can be tuned, with some protocols employing microwave irradiation to accelerate the reaction. acgpubs.org A variety of catalysts have been reported for this transformation, including sulphamic acid, 4-dimethylaminopyridine (B28879) (DMAP), and ionic liquids. acgpubs.org

Advanced and Green Synthetic Protocols

In recent years, a significant focus in organic synthesis has been the development of more environmentally friendly and efficient methods. This has led to the exploration of novel catalytic systems for the synthesis of 1,2,4-triazolidine-3-thiones.

Catalyst-Mediated Synthesis of 1,2,4-Triazolidine-3-thiones

The use of catalysts in the synthesis of 1,2,4-triazolidine-3-thiones can lead to milder reaction conditions, shorter reaction times, and higher yields. A variety of catalytic systems have been investigated, with a particular emphasis on those that are reusable and operate in green solvents like water.

Meglumine (B1676163) Catalysis in Aqueous Media

A notable green chemistry approach for the synthesis of 1,2,4-triazolidine-3-thiones utilizes meglumine as a catalyst in water. ias.ac.inresearchgate.netresearchgate.netresearchgate.netpreprints.org This one-pot, two-component cyclo-condensation of an aldehyde or ketone with thiosemicarbazide is praised for its operational simplicity and adherence to green chemistry principles. researchgate.net The reaction is typically carried out by stirring the reactants at room temperature in water with a catalytic amount (e.g., 15 mol%) of meglumine. ias.ac.inresearchgate.netresearchgate.net This method offers several advantages, including short reaction times, mild conditions, easy work-up, and the use of a non-toxic, recyclable catalyst. researchgate.netresearchgate.net The catalyst can be recovered from the aqueous filtrate and reused multiple times without a significant loss in its catalytic activity or the product yield. ias.ac.in

Below is a table summarizing the synthesis of various 5-substituted-1,2,4-triazolidine-3-thiones using meglumine as a catalyst in water at room temperature.

| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5-Phenyl-1,2,4-triazolidine-3-thione | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione | 12 | 94 |

| 3 | 4-Fluorobenzaldehyde | 5-(4-Fluorophenyl)-1,2,4-triazolidine-3-thione | 12 | 92 |

| 4 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-1,2,4-triazolidine-3-thione | 15 | 93 |

| 5 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-1,2,4-triazolidine-3-thione | 15 | 90 |

| 6 | 2-Hydroxybenzaldehyde | 5-(2-Hydroxyphenyl)-1,2,4-triazolidine-3-thione | 18 | 89 |

| 7 | Cyclohexanone | 1,2,4-Triazaspiro[4.5]decane-3-thione | 20 | 88 |

| 8 | Acetophenone | 5-Methyl-5-phenyl-1,2,4-triazolidine-3-thione | 25 | 85 |

Table based on data from meglumine-catalyzed synthesis studies. ias.ac.inpreprints.org

The following table showcases the recyclability of meglumine as a catalyst for the synthesis of 5-phenyl-1,2,4-triazolidine-3-thione.

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 92 |

Table data reflects the catalyst's stability over multiple uses. ias.ac.inresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of 1,2,4-triazolidine-3-thiones. For example, the synthesis of these compounds using an agro-waste derived catalyst (Water Extract of Orange Fruit Shell Ash) is carried out under microwave irradiation, highlighting a green and efficient approach. acgpubs.org

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Consequently, solvent-free reactions and reactions in aqueous media are highly desirable.

The synthesis of 1,2,4-triazolidine-3-thiones has been successfully achieved under solvent-free conditions, often by grinding the reactants together, which can lead to improved yields and avoids the use of organic solvents. scientific.net

Aqueous medium reactions are particularly attractive due to the low cost, non-flammability, and environmental friendliness of water. Several catalytic systems for the synthesis of 1,2,4-triazolidine-3-thiones operate efficiently in water. These include the use of:

L-proline nitrate , an amino acid-derived ionic liquid. researchgate.net

Thiamine (B1217682) hydrochloride (Vitamin B1) as a natural organocatalyst. researchgate.net

Guanidine hydrochloride as a recyclable catalyst. benthamdirect.comtandfonline.com

Choline chloride as a recyclable catalyst under neutral conditions. scribd.com

Meglumine , a sugar alcohol-derived catalyst, which is biodegradable and recyclable. ias.ac.in

Tartaric acid , a green, metal-free, and highly effective organic catalyst. tandfonline.com

DMAP , which catalyzes the reaction at ambient temperature in water. researchgate.net

Bi₂O₃/ZrO₂ as a heterogeneous catalyst. nih.gov

These methods often feature mild reaction conditions, simple work-up procedures, and high product yields, making them sustainable and economically viable options. benthamdirect.comias.ac.inresearchgate.nettandfonline.comscribd.com

Mechanistic Investigations of Chemical Reactions Involving 1,2,4 Triazolidine 3 Thione Formation

Proposed Reaction Mechanisms for Cyclocondensation

The formation of 5-substituted-1,2,4-triazolidine-3-thiones from the reaction of thiosemicarbazide (B42300) with aldehydes or ketones is a well-established synthetic route. ias.ac.inresearchgate.net The generally accepted mechanism for this cyclocondensation reaction proceeds through a series of sequential steps, as illustrated by the reaction between a thiosemicarbazide and an aromatic aldehyde.

The initial step involves the activation of the carbonyl carbon of the aldehyde, which enhances its electrophilicity. researchgate.net This is followed by a nucleophilic attack from the terminal primary amine group of the thiosemicarbazide onto the activated carbonyl carbon. researchgate.netresearchgate.net This addition reaction leads to the formation of a transient carbinolamine intermediate, specifically a 2-hydroxy(phenyl)methyl-hydrazine carbothioamide. researchgate.netresearchgate.net

Subsequent dehydration of this unstable intermediate results in the formation of a more stable Schiff base-type intermediate, a 2-benzylidene hydrazine (B178648) carbothioamide. researchgate.netresearchgate.net The final and rate-determining step of the mechanism is an intramolecular cyclization. In this step, the secondary amine within the hydrazine moiety of the intermediate performs a nucleophilic attack on the carbon of the thiocarbonyl group (C=S). This ring-closing reaction forms the five-membered 1,2,4-triazolidine (B1236624) ring, yielding the final product.

It is important to note that while this pathway is widely supported, some studies have highlighted potential ambiguities in the structural elucidation between the open-chain thiosemicarbazone intermediate and the final cyclized 1,2,4-triazolidine-3-thione product, suggesting that in some cases, the reaction may terminate at the intermediate stage without cyclization. tandfonline.com

Role of Catalysts in Reaction Pathways

Catalysts play a crucial role in the synthesis of 1,2,4-triazolidine-3-thiones, often leading to increased reaction rates, higher yields, and milder, more environmentally friendly reaction conditions. ias.ac.in A diverse range of catalysts has been employed, each influencing the reaction pathway in specific ways.

Organocatalysts: Environmentally benign organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1) and meglumine (B1676163) have proven effective in this synthesis. ias.ac.inresearchgate.net Thiamine hydrochloride, for instance, is believed to facilitate the reaction in aqueous media, promoting a greener synthetic approach. researchgate.netresearchgate.net Meglumine, a sugar alcohol derived from glucose, is thought to act as a homogeneous catalyst, promoting the cyclocondensation under mild, room temperature conditions in water. ias.ac.in The use of such catalysts avoids the need for harsh reagents and toxic solvents. ias.ac.in

Ionic Liquids: Acidic ionic liquids have also been utilized as efficient catalysts. researchgate.netnih.gov These catalysts can act as both the reaction medium and the catalyst, offering advantages such as ease of separation and potential for recyclability. Their acidic nature aids in the activation of the carbonyl group, similar to traditional Lewis acids.

The general function of these catalysts is to lower the activation energy of the initial condensation step, which is often the rate-limiting step. By activating the aldehyde or ketone, the catalyst facilitates the formation of the initial adduct, thereby driving the reaction towards the formation of the cyclized product. Many of these modern catalysts are also designed to be reusable, adding to the economic and environmental sustainability of the synthesis. ias.ac.inresearchgate.net

| Catalyst Type | Example | Role in Reaction Pathway | Key Advantages |

|---|---|---|---|

| Lewis Acid | [La(OCOCF3)3·nH2O@SiO2] | Activates carbonyl group by coordinating with the oxygen atom, increasing electrophilicity. researchgate.net | High efficiency, reusability. researchgate.net |

| Organocatalyst | Meglumine | Acts as a homogeneous catalyst, facilitating the reaction in aqueous media. ias.ac.in | Environmentally benign, mild conditions, biodegradable. ias.ac.in |

| Organocatalyst | Thiamine Hydrochloride (Vitamin B1) | Promotes the reaction in water, acting as a natural and non-toxic catalyst. researchgate.net | Green, economical, readily available. researchgate.net |

| Acidic Ionic Liquid | [(Py)2SO][HSO4]2 | Serves as both catalyst and solvent, activating the carbonyl group. researchgate.net | High yields, easy work-up, potential for recyclability. researchgate.net |

Intermediate Formation and Transformation in this compound Synthesis

The synthesis of this compound is a stepwise process characterized by the formation and subsequent transformation of distinct intermediates. researchgate.net The initial interaction between the thiosemicarbazide and the carbonyl compound (aldehyde or ketone) leads to a tetrahedral intermediate known as a carbinolamine or, more specifically, a 2-hydroxy-alkyl-hydrazine carbothioamide. researchgate.netresearchgate.net This intermediate is typically unstable and readily undergoes dehydration.

The elimination of a water molecule from the carbinolamine intermediate is a crucial transformation that results in the formation of a more stable thiosemicarbazone (e.g., a 2-benzylidene hydrazine carbothioamide). researchgate.net This intermediate contains a C=N double bond and is essentially a Schiff base. The formation of this thiosemicarbazone is a key checkpoint in the reaction pathway.

The final transformation is the intramolecular cyclization of the thiosemicarbazone intermediate. researchgate.net This occurs via a nucleophilic attack of the N4 nitrogen of the hydrazine moiety onto the electrophilic carbon of the thione group (C=S). This ring-closing step is irreversible and leads to the formation of the stable five-membered heterocyclic ring system of this compound. The stability of this heterocyclic ring provides the thermodynamic driving force for the final step of the reaction sequence.

| Intermediate | Formation Step | Transformation Step | Resulting Species |

|---|---|---|---|

| 2-hydroxy(phenyl)methyl-hydrazine carbothioamide | Nucleophilic attack of thiosemicarbazide on the carbonyl group of an aldehyde. researchgate.net | Dehydration (loss of a water molecule). researchgate.net | 2-benzylidene hydrazine carbothioamide (Thiosemicarbazone). researchgate.net |

| 2-benzylidene hydrazine carbothioamide (Thiosemicarbazone) | Dehydration of the initial carbinolamine adduct. researchgate.net | Intramolecular nucleophilic attack of the N4 nitrogen onto the thione carbon. researchgate.net | 5-phenyl-1,2,4-triazolidine-3-thione. |

Computational and Theoretical Chemistry Studies of 1,2,4 Triazolidine 3 Thione Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of 1,2,4-triazolidine-3-thione systems to understand their fundamental properties.

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to obtain optimized geometric parameters like bond lengths and bond angles.

These theoretical calculations provide a detailed picture of the molecular structure. For instance, in a study of a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione, the optimized geometry revealed that the aromatic ring was nearly coplanar with the triazole ring, with a calculated torsion angle of one degree, which differed from the experimental value of 21 degrees in the solid state, highlighting the influence of crystal packing forces. nih.gov The computed bond lengths and angles generally show good agreement with experimental data obtained from X-ray crystallography, thus validating the computational model. nih.govmdpi.com

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a 1,2,4-Triazole (B32235) Derivative

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP) |

| Bond Length | C-S | 1.68 Å | 1.67 Å |

| Bond Length | N-N | 1.39 Å | 1.40 Å |

| Bond Angle | N-C-S | 125.4° | 125.8° |

| Torsion Angle | Phenyl-Triazole | 21° | 1° |

Note: Data is illustrative and based on findings for related structures.

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comwikipedia.org

In the context of this compound derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. For example, in a study of 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netzsmu.edu.uadntb.gov.uatriazolo[4,3-a]pyridine, the LUMO was found to be primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating that this region is the most likely site for nucleophilic attack. mdpi.com The HOMO, on the other hand, is often distributed over the thione moiety and adjacent atoms, highlighting its role as the primary electron donor. This analysis is vital for predicting how these molecules will interact with biological targets. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative 1,2,4-Triazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: Values are illustrative and depend on the specific derivative and computational method.

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions contribute to the stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated, with higher E(2) values indicating stronger interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netchemrxiv.org

In studies of this compound derivatives, the MEP surface typically shows the most negative potential located around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. researchgate.net This indicates that these are the primary sites for interactions with electrophiles and for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the nitrogen atoms often exhibit a positive electrostatic potential, making them potential hydrogen bond donor sites.

Theoretical Spectroscopic Analysis

Theoretical calculations of spectroscopic properties, such as vibrational frequencies, provide a powerful means to interpret and assign experimental spectra.

Theoretical vibrational frequency calculations using DFT are widely employed to complement experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For 1,2,4-triazole derivatives, these analyses have been crucial for identifying characteristic "marker bands" for the triazole ring. nih.gov For example, the C=S stretching vibration is a key feature in the spectra of 1,2,4-triazolidine-3-thiones and is typically observed in a specific region of the IR and Raman spectra. The calculated potential energy distribution (PED) is used to provide a detailed assignment of each vibrational mode, clarifying ambiguities in experimental assignments. esisresearch.orgnih.gov

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm-1) for a 1,2,4-Triazole-3-thione Derivative

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental Raman |

| N-H Stretch | 3420 | 3435 | - |

| C-H Stretch (Aromatic) | 3080 | 3075 | 3082 |

| C=N Stretch | 1610 | 1615 | 1612 |

| C-N Stretch | 1320 | 1325 | 1328 |

| C=S Stretch | 1150 | 1148 | 1155 |

Note: Data is illustrative and based on findings for related structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

Computational chemistry provides powerful tools for the structural elucidation of this compound systems. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has become a standard approach for predicting NMR chemical shifts with high accuracy. mdpi.commdpi.com This technique is particularly valuable for determining the regioselectivity of reactions involving the triazole ring, such as alkylation, where multiple isomers can be formed.

A key application of this method is the definitive identification of reaction products. For instance, in the alkylation of 4-phenyl-5-phenylamino-2,4-dihydro-3H-1,2,4-triazole-3-thione, the GIAO method was employed to distinguish between potential N- and S-alkylated isomers. researchgate.net By comparing the experimentally observed ¹H and ¹³C NMR chemical shifts of the product with the theoretically calculated values for all possible isomers, the site of alkylation was unequivocally confirmed as the sulfur atom. researchgate.net

Studies on various 3-substituted 1,2,4-triazole-5-thiones and their derivatives have demonstrated a strong correlation between theoretical and experimental ¹³C and ¹⁵N NMR chemical shifts. nih.govdntb.gov.ua These calculations, typically performed at the B3LYP/6-311++G** level of theory, not only validate the synthesized structures but can also predict the chemical shifts for nuclei that are difficult to observe experimentally, such as all nitrogen atoms within the triazole ring. nih.gov The GIAO approach has proven reliable for a range of 1,2,4-triazole derivatives, aiding in the characterization of newly synthesized compounds. mdpi.com The accuracy of these predictions allows researchers to confirm structures and understand the electronic environment of the nuclei within the molecule.

UV-Vis Spectroscopic Parameter Calculations

Theoretical calculations are also employed to interpret the electronic absorption spectra of this compound derivatives. These studies help in understanding molecular structure, tautomeric equilibria, and the nature of electronic transitions. nih.gov UV-Vis spectroscopy has been used to investigate the behavior of these compounds in various media, such as concentrated mineral acids, to study protonation events. idk.org.rs

Semi-empirical methods like PM3 have been used to investigate the electronic properties and determine the most likely protonation center in the this compound molecule. idk.org.rs By calculating parameters such as atomic charges and proton affinities for the different potential protonation sites (N1, N2, N4, and S), theoretical results can predict the most favorable site of protonation. For the core this compound structure, these calculations often indicate that the exocyclic sulfur atom of the thione group is the primary protonation center in acidic media. idk.org.rs

Furthermore, the influence of solvents on the UV absorption spectra (solvatochromism) of 4,5-disubstituted-1,2,4-triazoline-3-thiones has been analyzed. mjcce.org.mk The shifts in absorption maxima in different solvents provide insight into the electronic structure and intermolecular interactions. The absorption spectra of these compounds, typically recorded in the 190 nm to 360 nm range, show characteristic bands corresponding to electronic transitions within the molecule. idk.org.rsmjcce.org.mkresearchgate.net For example, absorption bands in the range of 276-292 nm in neutral media are often attributed to the presence of the C=S chromophore. researchgate.net Computational studies, including Time-Dependent Density Functional Theory (TD-DFT), can complement these experimental findings by calculating the energies of electronic transitions, helping to assign the observed spectral bands.

Computational Approaches in Molecular Interactions

Molecular Docking Simulations

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. journaljpri.com In the study of this compound derivatives, docking simulations are instrumental in rationalizing their biological activities and guiding the design of more potent compounds. nih.govijper.org This in silico approach helps to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole derivative and the amino acid residues of the target protein. journaljpri.com

For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov Molecular docking studies in such cases support in vitro findings by demonstrating how these compounds fit into the enzyme's active site and interact with key residues, explaining their inhibitory mechanism. nih.gov The binding affinity is often quantified by a docking score or estimated binding energy (ΔG), where a lower value typically indicates a more favorable interaction. pensoft.net These simulations have been applied to various 1,2,4-triazole derivatives to explore their potential as antibacterial, antifungal, and anticancer agents by modeling their interactions with specific microbial or human proteins. ijper.orgnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and behavior of the complex over time. nih.govrsc.org MD simulations are performed on the most promising ligand-protein complexes identified through docking to assess their stability in a simulated physiological environment.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which reveals the flexibility of individual amino acid residues. pensoft.net For 1,2,4-triazole derivatives identified as potential enzyme inhibitors, MD simulations lasting up to 100 nanoseconds can confirm whether the compound remains stably bound within the active site or if it dissociates. pensoft.netnih.gov Other parameters such as the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) are also analyzed to understand the conformational changes and compactness of the protein upon ligand binding. pensoft.net These simulations provide a more rigorous assessment of the binding hypothesis generated by molecular docking. rsc.org

Molecular Mechanics Generalized Born Surface Area (MM-GBSA) Analysis

To further quantify the binding affinity of this compound derivatives to their biological targets, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are often performed on the trajectories generated from MD simulations. pensoft.net This method provides a more accurate estimation of the binding free energy (ΔG_bind) of the ligand-protein complex than the scoring functions used in molecular docking.

The MM-GBSA method calculates the binding free energy by considering various energy components, including van der Waals energy, electrostatic energy, and solvation free energy. pensoft.net A more negative ΔG_bind value suggests a stronger and more stable binding between the ligand and the protein. This analysis has been successfully applied to complexes of 1,2,4-triazole derivatives with target enzymes responsible for oxidative stress. pensoft.net The results from MM-GBSA calculations help to validate the docking scores and MD simulation stability data, providing strong theoretical support for the potential of these compounds as effective inhibitors. pensoft.net

Hirshfeld Surface and 2D Fingerprint Plots for Crystal Structure Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored based on various properties, such as d_norm, which highlights regions of close intermolecular contact. mdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studiesresearchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery and development. They are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, these methodologies have been instrumental in elucidating the structural requirements for various biological activities, thereby guiding the design of more potent and selective molecules.

Chemoinformatics in Drug-Likeness Assessment

Chemoinformatics approaches are frequently used in the preliminary stages of drug design to assess the "drug-likeness" of novel compounds. One common application is the validation of Lipinski's rule of five. In a study focused on this compound derivatives as potential acetylcholinesterase (AChE) inhibitors, chemoinformatic properties were analyzed to support the in vitro findings. nih.govproquest.com This analysis helps in predicting whether a compound possesses favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for its potential development as a therapeutic agent. Similarly, chemoinformatic studies were conducted on carbazole-linked 1,2,4-triazole-thione derivatives to support their in vitro and in vivo results as potential antidiabetic agents. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide quantitative correlations between the physicochemical properties (descriptors) of a set of molecules and their biological activities. These models are particularly valuable for predicting the activity of newly designed compounds and for understanding the molecular features that govern their potency. Three-dimensional QSAR (3D-QSAR) is a powerful extension that considers the three-dimensional arrangement of atoms and molecular fields.

Several 3D-QSAR studies have been conducted on derivatives of the closely related 1,2,4-triazole-3-thione core to guide the development of new therapeutic agents.

As DCN1 Inhibitors for Cardiac Fibrosis: A 3D-QSAR study was performed on a dataset of 47 1,2,4-triazole-3-thione derivatives as inhibitors of DCN1, a target for anti-cardiac fibrosis. nih.gov The study utilized the Comparative Molecular Field Analysis (CoMSIA) model, which incorporated steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields to accurately predict the compounds' activity. nih.gov This computational approach provided a platform for designing novel and more effective DCN1 inhibitors. nih.gov

As Antifungal Agents: To develop more potent natural product-based antifungal agents, a 3D-QSAR analysis was performed on a series of 23 menthol-derived 1,2,4-triazole-thioether compounds. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a reliable and effective model was established with a high correlation coefficient (r² = 0.991) and a good cross-validated coefficient (q² = 0.514). nih.govnih.gov The model's contour maps provided insights into the structural requirements for enhancing antifungal activity against Physalospora piricola. nih.gov

As Anticancer Agents: The anticancer potential of substituted 1,2,4-triazole derivatives has also been explored using 3D-QSAR. One study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives employed the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. researchgate.net The resulting model showed a strong correlation between biological activity and descriptors (r² = 0.8713) and good predictive capacity (pred_r² = 0.8417). researchgate.net The analysis highlighted that specific steric and electrostatic fields were significant contributors to the anticancer activity. researchgate.net Another 3D-QSAR study on 1,2,4-triazole derivatives as MetAP2 inhibitors, a target in anticancer drug development, also yielded statistically significant CoMFA and CoMSIA models (q² of 0.703 and 0.704, respectively), which can be used to design new molecules with significant inhibitory activity. researchgate.net

These studies demonstrate the successful application of chemoinformatics and QSAR modeling in understanding the structure-activity relationships of 1,2,4-triazole-3-thione systems. The generated models serve as a solid foundation for the rational design and optimization of new derivatives with improved therapeutic potential. nih.govresearchgate.netmdpi.com

Table 1: Summary of QSAR Studies on 1,2,4-Triazole-3-thione Derivatives

| Biological Activity / Target | QSAR Method | Key Statistical Parameters | Key Findings |

|---|---|---|---|

| DCN1 Inhibition (Anti-cardiac fibrosis) | 3D-QSAR (CoMSIA) | Dataset of 47 derivatives | Steric, electrostatic, hydrophobic, H-bond donor, and acceptor fields are crucial for activity. nih.gov |

| Antifungal (P. piricola) | 3D-QSAR (CoMFA) | r² = 0.991, q² = 0.514 | The model provided insights into structural modifications needed to enhance antifungal potency. nih.gov |

| Anticancer | 3D-QSAR (kNN-MFA) | r² = 0.8713, pred_r² = 0.8417 | Steric and electrostatic data points contribute significantly to the anticancer activity. researchgate.net |

| MetAP2 Inhibition (Anticancer) | 3D-QSAR (CoMFA, CoMSIA) | q² = 0.703 (CoMFA), q² = 0.704 (CoMSIA) | The models can be utilized to design new molecules with significant MetAP2 inhibitory activity. researchgate.net |

Advanced Applications and Research Frontiers for 1,2,4 Triazolidine 3 Thiones

Catalytic Roles of 1,2,4-Triazolidine-3-thiones and Their Derivatives

The catalytic applications of 1,2,4-triazolidine-3-thiones are expanding, with research demonstrating their utility both as ligands in coordination chemistry and as direct catalysts or intermediates in organic synthesis.

Applications as Ligands in Metal-Ligand Coordination Chemistry

The 1,2,4-triazolidine-3-thione scaffold contains multiple nitrogen and sulfur atoms, making it an excellent ligand for coordinating with various metal ions. The coordination typically occurs through the sulfur atom of the thione group, while the NH group in the triazole ring generally does not participate in binding with the metal ion nih.gov. This coordination behavior allows for the formation of stable metal complexes with unique geometries and synergistic effects that can enhance catalytic activity.

Transition metal complexes derived from 1,2,4-triazole-3-thione Schiff bases have been reported, showcasing their potential in catalysis nih.gov. For instance, certain nickel complexes incorporating triazole-thione ligands have demonstrated high catalytic activity in the synthesis of tetrahydrobenzo[b]pyrans nih.gov. Similarly, palladium (Pd) complexes have been synthesized from thiosemicarbazones, which are precursors to triazolidine-thiones, indicating the utility of this chemical class in developing novel metal catalysts nih.gov. The formation of these coordination compounds opens avenues for designing new therapeutic agents and catalysts, leveraging the unique physicochemical properties of the central metal ion combined with the versatile triazole-thione ligand nih.gov.

Utilization in Organic Synthesis as Catalysts or Intermediates

Beyond their role as ligands, derivatives of the 1,2,4-triazole (B32235) ring system have been identified as effective direct catalysts in organic reactions. The 1,2,4-triazole anion, for example, has been shown to be an active acyl transfer catalyst, suitable for facilitating both aminolysis and transesterification of esters nih.gov. This catalytic activity is attributed to its anionic form, which demonstrates significantly accelerated reaction rates compared to reactions run in the absence of a base or with a weaker base, confirming an anionic mode of catalysis rather than a bifunctional one nih.gov.

While the this compound ring itself is often the target of synthesis, the development of efficient catalytic methods to produce these scaffolds is a major area of research. A variety of catalysts have been employed to synthesize 1,2,4-triazolidine-3-thiones, highlighting their importance as synthetic intermediates. These catalysts include:

Meglumine (B1676163): A green, reusable catalyst used for the cyclocondensation of aldehydes or ketones with thiosemicarbazide (B42300) in water ias.ac.in.

Ionic Liquids: Novel acidic ionic liquids have been designed to catalyze the reaction between aldehydes and thiosemicarbazide efficiently at room temperature nih.gov.

Nanoparticles: Cobalt chromite (CoCr₂O₄) nanoparticles have been applied as a heterogeneous catalyst for the one-step formation of 5-aryl- nih.govrsc.orgresearchgate.net-triazolidine-3-thiones researchgate.net.

Natural Organocatalysts: Thiamine (B1217682) hydrochloride (Vitamin B1) has been explored for its catalytic potential in synthesizing these compounds in an aqueous medium researchgate.net.

The table below summarizes the performance of various catalysts in the synthesis of this compound derivatives.

| Catalyst | Reactants | Solvent | Key Advantages | Ref. |

| Meglumine | Aldehyde/Ketone, Thiosemicarbazide | Water | Eco-friendly, Reusable (up to 4 cycles), Mild conditions | ias.ac.in |

| Acidic Ionic Liquid | Aldehydes, Thiosemicarbazide | Water/Ethanol | High efficiency, Short reaction times, Room temperature | nih.gov |

| CoCr₂O₄ NPs | Aldehydes, Thiosemicarbazide | Not specified | Heterogeneous, Reusable (up to 5 cycles), Facile workup | researchgate.net |

| Thiamine HCl (VB1) | Aldehydes/Ketones, Thiosemicarbazides | Water | Green, Reusable (up to 4 cycles), Broad substrate scope | researchgate.net |

Contributions to Materials Science

The distinct electronic and structural properties of 1,2,4-triazolidine-3-thiones make them valuable building blocks for advanced materials with applications in optics, electronics, and heterogeneous catalysis.

Development of Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. Derivatives of 1,2,4-triazole have emerged as a promising class of NLO materials due to their molecular structure, which can facilitate charge transfer and lead to high hyperpolarizabilities researchgate.net.

Research on 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) demonstrated significant third-order NLO properties. Using the Z-scan technique with a 532 nm laser, the key NLO parameters were determined, revealing a negative sign for the nonlinear refractive index, which is crucial for applications like optical limiting researchgate.net.

Computational studies using Density Functional Theory (DFT) have further explored the NLO potential of other derivatives. For a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide compounds, DFT calculations predicted substantial NLO characteristics. One compound, in particular, exhibited a low frontier molecular orbital energy gap and significant hyperpolarizability values, indicating its potential for use in fabricating NLO materials for optoelectronic devices researchgate.net.

The table below presents key NLO properties for selected 1,2,4-triazole-3-thione derivatives.

| Compound | Method | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/W) | Second Hyperpolarizability (γ) (esu) | Ref. |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) | Experimental (Z-scan) | -1.13 x 10⁻¹² | 2.18 x 10⁻⁸ | 1.15 x 10⁻³⁰ | researchgate.net |

| N-(2-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide (7c) | Theoretical (DFT) | Not Calculated | Not Calculated | 4.314 x 10⁻³⁵ | researchgate.net |

Potential in Electrical Materials

The class of 1,2,4-triazole derivatives has been noted for possessing remarkable electrical properties researchgate.net. The presence of heteroatoms and π-electron systems within the triazole ring can facilitate charge transport, making these compounds candidates for use in electronic materials. Specifically, 1H-1,2,4-triazole has been identified as an effective solvent for creating proton-conducting electrolytes, which are essential components in devices like fuel cells researchgate.net. While extensive research on the specific electrical properties of this compound is still emerging, the broader family of triazoles shows significant promise in this area. Studies on related heterocyclic ylidic derivatives have confirmed their potential, with measurements of temperature-dependent electrical conductivity showing typical semiconducting behavior researchgate.net.

Incorporation into Covalent Organic Frameworks (COFs) for Catalysis

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures, making them highly versatile for applications in catalysis and molecular separation nih.govtcichemicals.com. The synthesis of COFs involves linking organic monomers (linkers) through strong covalent bonds nih.govtcichemicals.com.

While 1,2,4-triazolidine-3-thiones themselves are not typically used as the primary building block or linker in COF synthesis, there is a strong intersection where COFs are used as highly efficient catalysts for the synthesis of 1,2,4-triazolidine-3-thiones. A novel hydrazone-linked COF, designated TRIPOD-DHTH COF, has been developed and shown to have exceptional catalytic activity for producing these compounds nih.govrsc.org.

The TRIPOD-DHTH COF catalyzes the reaction of thiosemicarbazide with various aldehydes and ketones at room temperature, achieving significant product yields (80–98%) in very short reaction times (4–20 minutes) nih.govrsc.org. A key advantage of this COF catalyst is its stability and reusability; it maintained its catalytic efficiency for at least eight consecutive runs, highlighting its potential for sustainable and industrial chemical synthesis nih.govrsc.org. The mesoporous structure and high thermal stability (up to 300 °C) of the COF are essential for its high catalytic performance nih.gov. This research demonstrates a powerful synergistic relationship between the fields of COF chemistry and heterocyclic synthesis.

Agrochemical Research and Development

The unique chemical architecture of 1,2,4-triazolidine-3-thiones has positioned them as compounds of interest in the agricultural sector. Researchers are actively exploring their potential to address various challenges in crop production and soil management. A significant area of this research focuses on their ability to interact with specific enzymes that influence nutrient availability and loss, particularly the enzyme urease.

Investigation of Urease Inhibitory Activities

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In agriculture, the rapid conversion of urea-based fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization and contributes to environmental pollution. The development of urease inhibitors is a crucial strategy to enhance the efficiency of nitrogen fertilizers by slowing down the rate of urea breakdown, ensuring a more sustained nitrogen supply to plants.

Derivatives of this compound have emerged as a promising class of urease inhibitors. The inhibitory potential of these compounds is often attributed to their structural similarity to urea, the natural substrate of the urease enzyme. This structural mimicry allows them to act as competitive inhibitors.

Research has demonstrated that various substitutions on the this compound core can significantly influence the compound's inhibitory potency. For instance, studies on a series of 4,5-disubstituted-1,2,4-triazole-3-thiones derived from mandelic acid identified several compounds with potent urease inhibitory activity. Specifically, compounds featuring a methyl group on the aminophenyl part of the molecule showed excellent inhibition, with some derivatives proving to be more potent than the standard inhibitor, thiourea (B124793).

In one study, 4,5-disubstituted-1,2,4-triazole-3-thiones were evaluated against jack bean urease. The results indicated that compounds 5b and 5d were more potent inhibitors than the thiourea standard, which has an IC50 value of 21.0 ± 0.011 µM. Another study identified 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as exhibiting potent urease inhibitory activities. Similarly, research into 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones has also yielded compounds with excellent urease inhibition activity, surpassing that of standard drugs.

The table below presents the urease inhibition data for selected 4,5-disubstituted-1,2,4-triazole-3-thione derivatives.

| Compound | Structure | IC50 (µM) |

| 5b | 4-(4-Chlorophenyl)-5-(1-hydroxy-1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 18.9 ± 0.188 |

| 5d | 4-(4-Methylphenyl)-5-(1-hydroxy-1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 16.7 ± 0.178 |

| Thiourea (Standard) | 21.0 ± 0.011 |

Data sourced from Taylor & Francis Online.

These findings underscore the potential of this compound derivatives as effective urease inhibitors. Further structural modifications and investigations may lead to the development of novel and more efficient fertilizer formulations, contributing to sustainable agricultural practices.

Analytical and Structural Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 1,2,4-triazolidine-3-thione, offering insights into its vibrational, electronic, and magnetic properties. Each technique provides a unique piece of the structural puzzle.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its derivatives, characteristic vibrational bands are observed that confirm the presence of key structural features.

The FT-IR spectrum of 1,2,4-triazole (B32235) derivatives typically displays several key absorption bands. The N-H stretching vibrations are generally observed in the region of 3100-3300 cm⁻¹. The presence of a thione group (C=S) is indicated by a band in the range of 1350-1339 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations appear around 3088-3085 cm⁻¹, while aliphatic C-H stretches are found between 2963 and 2958 cm⁻¹ nih.gov. Other significant peaks include the C=N stretching vibration at approximately 1611-1600 cm⁻¹ and the C-N stretching vibration around 1505-1502 cm⁻¹ nih.gov. The C-S bond often shows an absorption band near 684-692 cm⁻¹ nih.gov. For example, in a study of 3-amino-1,2,4-triazole, N-H stretching vibrations were identified at 3211 cm⁻¹ and 3126 cm⁻¹, while aromatic C-H vibrations were seen at 3083 cm⁻¹ and 3054 cm⁻¹ researchgate.net.

Table 1: Typical FT-IR Absorption Bands for 1,2,4-Triazole-3-thione Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | ~3085 |

| C-H (aliphatic) | Stretching | ~2960 |

| C=N | Stretching | ~1600 |

| C-N | Stretching | ~1500 |

| C=S | Stretching | ~1340 |

| C-S | Stretching | ~690 |

Note: The exact positions of the peaks can vary depending on the specific substitution pattern and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

In the ¹H NMR spectra of this compound derivatives, the proton attached to the nitrogen atom (N-H) typically resonates as a broad singlet in the downfield region, often around 13.62-14.13 ppm, especially when DMSO-d₆ is used as the solvent nih.gov. Aromatic protons appear in the expected range of 7.27-7.56 ppm nih.gov. In the ¹³C NMR spectrum, the carbon of the thione group (C=S) is characteristically found in the downfield region, with one study reporting a resonance at 166.60 ppm for a precursor molecule nih.gov. The other carbon atom in the triazole ring appears at a different chemical shift, helping to confirm the ring structure. For instance, in a derivative, the C10 carbon of the thione group was observed at 154.13 ppm nih.gov.

Table 2: Representative NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole-3-thione Derivatives in DMSO-d₆

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | N-H | 13.6 - 14.2 |

| ¹H | Aromatic C-H | 7.2 - 7.6 |

| ¹³C | C=S | ~154 - 167 |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives is influenced by the solvent and the nature of the substituents on the triazole ring mjcce.org.mk. Studies on 4,5-disubstituted-1,2,4-triazoline-3-thiones have shown that the UV spectra are complex and sensitive to solvent polarity and hydrogen bonding effects mjcce.org.mk. In neutral aqueous media, the UV absorption spectra for some derivatives show maxima in the range of 276-292 nm researchgate.net. The dissociation of the SH proton can be monitored by observing changes in the electronic absorption spectra in solutions of varying pH researchgate.net.

Mass Spectrometry (MS, ESI-MS, HR-MS, TOF-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules.

The ESI-mass spectra of 1,2,4-triazole-3-thiones typically show a prominent protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound nuph.edu.uamdpi.com. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for 1,2,4-triazole-3-thiones have been studied, and the fragmentation is influenced by the voltage applied in the mass spectrometer nuph.edu.uaresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several this compound derivatives have been determined. For example, 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione was found to crystallize in the orthorhombic space group Pbcm nih.gov. In another study, a derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, crystallized in the triclinic crystal system with the P-1 space group mdpi.com. The analysis of the crystal structure reveals details about the planarity of the triazole ring and the nature of intermolecular interactions, such as hydrogen bonding (e.g., N-H···S) and π-π stacking, which govern the packing of the molecules in the crystal lattice nih.govmdpi.com.

Table 3: Example Crystallographic Data for 1,2,4-Triazole-3-thione Derivatives

| Compound | Crystal System | Space Group | Key Interactions |

| 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | Orthorhombic | Pbcm | N-H···S hydrogen bonds |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | C…C, C…H, N…H, S…S contacts, π–π stacking |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition nih.gov.

Table 4: Example of Elemental Analysis Data for a 1,2,4-Triazole-3-thione Derivative (C₁₉H₁₈N₆S₂) nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.84 | 57.67 |

| Hydrogen (H) | 4.60 | 4.59 |

| Nitrogen (N) | 21.30 | 21.33 |

| Sulfur (S) | 16.25 | 16.21 |

Chromatographic Methods (e.g., HPLC/ESI-TOF-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) has emerged as a powerful and sensitive technique for the analysis and characterization of 1,2,4-triazole-3-thiones. oup.comnuph.edu.ua This hyphenated method allows for the effective separation of these compounds from complex mixtures and provides high-resolution mass accuracy for their identification and structural elucidation. oup.com

Research has demonstrated the successful use of HPLC/ESI-TOF-MS for discriminating between the 1,2,4-triazole-3-thione and its 3-thiol tautomeric forms. oup.com Utilizing a Zorbax Stable Bond RP-18 column and a rapid isocratic elution, researchers were able to separate selected 3-thione and 3-thiol tautomers within six minutes. oup.com The detection was achieved with high sensitivity, with limits of detection (LOD) reported at 2.8–5.6 pg/μl for ESI-TOF-MS and even lower at 0.25–0.55 pg/μl for ESI-Quadrupole-TOF-MS (ESI-QTOF-MS). oup.com

The optimization of mass spectrometric detection conditions is crucial for maximizing signal intensity, which in turn enhances the sensitivity and selectivity of the analysis. nuph.edu.ua Factors such as the gas drier temperature, fragmentor voltage, and nebulizer gas pressure are optimized to achieve the best results. nuph.edu.ua In-source collision-induced dissociation (CID) within the ESI source, by varying the fragmentor voltage, can provide valuable structural information based on the compound's fragmentation patterns. oup.comnuph.edu.ua For instance, 4-alkyl-5-(3-chlorophenyl)-1,2,4-triazole-3-thiones have been shown to exhibit similar in-source CID ESI(+)-TOF-MS spectra and gas-phase fragmentation patterns. oup.com

The versatility of HPLC-MS makes it an indispensable tool for studying the synthesis and metabolism of potential drug candidates derived from the 1,2,4-triazole-3-thione scaffold. nuph.edu.ua The purity of synthesized 1,2,4-triazole-3-thione derivatives is also commonly confirmed using reverse-phase HPLC systems, often equipped with a diode-array detector (DAD). mdpi.com

Table 1: HPLC/ESI-MS Parameters for 1,2,4-Triazole-3-thione Analysis

| Parameter | Details | Source |

|---|---|---|

| Chromatography System | Agilent 1260 Infinity HPLC | nuph.edu.ua |

| Mass Spectrometer | Agilent 6120 single quadrupole MS | nuph.edu.ua |

| Agilent 6530B Accurate-Mass QTOF-MS | oup.com | |

| Column | Zorbax Stable Bond RP-18 | oup.com |

| Aquasil C18 Thermo Scientific | mdpi.com | |

| Elution Mode | Isocratic | oup.com |

| Detection Mode | Positive Ion ESI | oup.com |

| LOD (ESI-TOF-MS) | 2.8–5.6 pg/μl | oup.com |

| LOD (ESI-QTOF-MS) | 0.25–0.55 pg/μl | oup.com |

Thermal Analysis Techniques (e.g., TGA, DTA for COFs)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability of 1,2,4-triazole compounds and materials derived from them, such as Covalent Organic Frameworks (COFs). rsc.org These methods provide critical information about degradation processes, melting points, and the presence of intermediates.

Studies on 1,2,5-trisubstituted-1,2,4-triazole-3(2H)-thiones have utilized TGA-DTA and Differential Scanning Calorimetry (DSC) to investigate their thermal behavior. researchgate.net The findings from these analyses indicate good thermal stability for the compounds, which is a significant characteristic for their potential applications. The degradation process for these triazole derivatives was observed to be a one-step reaction and was predominantly endothermic.

In the context of advanced materials, COFs have been synthesized and utilized as highly efficient catalysts for the one-pot synthesis of 1,2,4-triazolidine-3-thiones. rsc.org The thermal stability of these catalytic COFs is a key factor in their practical application. For example, a novel hydrazone-linked COF, TRIPOD-DHTH COF, was analyzed using TGA and DTA. rsc.org The analysis revealed that the COF is thermally stable up to 300 °C, after which it begins to decompose. rsc.org This level of thermal stability makes it suitable for applications that require moderate temperature conditions. rsc.org

The thermal decomposition pathways of 1,2,4-triazole derivatives have also been investigated through theoretical studies. researchgate.net For the parent 1,2,4-triazole, proton transfer is identified as the primary dissociation pathway, indicating a higher stability compared to its 1,2,3-triazole isomer. researchgate.net The decomposition of more complex, fused 1,2,4-triazoles involves the simultaneous cleavage of C–N, N–N, and C–O bonds. researchgate.net

Table 2: Thermal Stability Data for a Catalytic COF

| Material | Technique | Key Finding | Source |

|---|

常见问题

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with dual antifungal and anticancer activity?

- Methodological Answer : SAR analysis identifies critical pharmacophores:

- Antifungal : Chlorophenyl groups enhance binding to fungal CYP51 .

- Anticancer : Pyridinyl substituents modulate apoptosis via Bcl-2 inhibition .

- In vitro assays : MTT for cytotoxicity; ergosterol quantification for antifungal mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。